molecular formula C16H24N2O B6636509 2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B6636509
M. Wt: 260.37 g/mol
InChI Key: FZQRUMPNSSGRQJ-UHFFFAOYSA-N
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Description

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethyl-substituted piperidine ring and a methyl-substituted phenylacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-15-9-4-5-10-18(15)12-16(19)17-14-8-6-7-13(2)11-14/h6-8,11,15H,3-5,9-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQRUMPNSSGRQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-ethylpiperidine.

    Acylation Reaction: The acylation of the piperidine ring with 3-methylphenylacetyl chloride results in the formation of the desired compound.

The reaction conditions for these steps often include the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or piperidine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylpiperidin-1-yl)-N-(3-methylphenyl)acetamide
  • 2-(2-ethylpiperidin-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(2-ethylpiperidin-1-yl)-N-(3-chlorophenyl)acetamide

Uniqueness

2-(2-ethylpiperidin-1-yl)-N-(3-methylphenyl)acetamide stands out due to its specific substitution pattern on the piperidine and phenyl rings, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

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